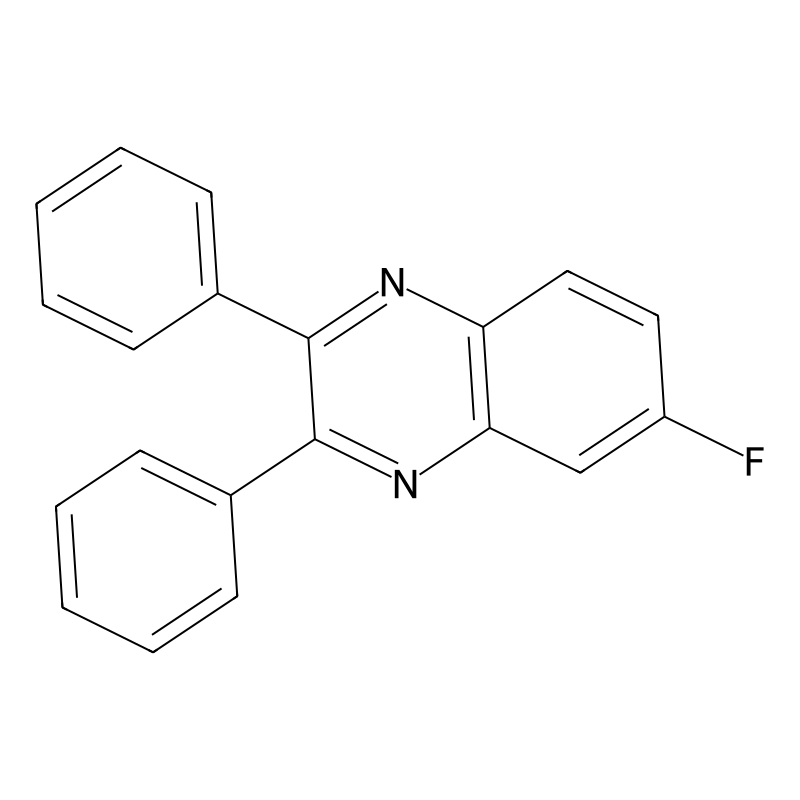

6-Fluoro-2,3-diphenylquinoxaline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Fluoro-2,3-diphenylquinoxaline is a chemical compound characterized by a quinoxaline structure, which is a bicyclic aromatic compound containing two nitrogen atoms. The compound features two phenyl groups attached at the 2 and 3 positions of the quinoxaline ring, along with a fluorine atom at the 6 position. Its molecular formula is CHF and it has a molecular weight of approximately 241.26 g/mol. The presence of the fluorine atom can influence the compound's electronic properties and biological activity, making it an interesting subject for research in medicinal chemistry.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, which can lead to the formation of various derivatives.

- Reduction: The compound can be reduced to yield corresponding amines or other functional groups.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

The reactivity of the compound is influenced by the electron-withdrawing nature of the fluorine substituent, which can enhance electrophilic attack at adjacent positions on the ring.

Research indicates that 6-fluoro-2,3-diphenylquinoxaline exhibits significant biological activity. It has been studied for its potential as an anti-diabetic agent, particularly in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound's derivatives have shown varying degrees of inhibitory activity, suggesting that modifications to its structure can enhance efficacy . Additionally, quinoxaline derivatives are known for their antimicrobial and anticancer properties, making 6-fluoro-2,3-diphenylquinoxaline a candidate for further pharmacological studies.

The synthesis of 6-fluoro-2,3-diphenylquinoxaline typically involves several steps:

- Formation of Quinoxaline: The initial step often involves the condensation of o-phenylenediamine with a suitable carbonyl compound (like benzil) under acidic conditions to form 2,3-diphenylquinoxaline.

- Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods, such as using fluorinating agents like N-fluorobenzenesulfonimide or other fluorinating reagents under controlled conditions .

- Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity.

6-Fluoro-2,3-diphenylquinoxaline has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting diabetes and cancer.

- Material Science: Its unique electronic properties may be useful in developing organic semiconductors or fluorescent materials.

- Chemical Research: As a versatile building block, it serves as a precursor for synthesizing more complex organic molecules.

Interaction studies involving 6-fluoro-2,3-diphenylquinoxaline focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have been employed to predict how this compound interacts at the molecular level with α-glucosidase and other targets. Such studies help elucidate its mechanism of action and guide further modifications for enhanced activity .

Several compounds share structural similarities with 6-fluoro-2,3-diphenylquinoxaline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Diphenylquinoxaline | No fluorine substituent; basic structure | Serves as a parent compound for various derivatives |

| 6-Chloro-2,3-diphenylquinoxaline | Chlorine substituent instead of fluorine | Exhibits different reactivity patterns |

| 6-Nitro-2,3-diphenylquinoxaline | Nitro group at position 6 | Known for enhanced antimicrobial activity |

| 6-Methyl-2,3-diphenylquinoxaline | Methyl group instead of fluorine | Potentially different pharmacokinetic properties |

The uniqueness of 6-fluoro-2,3-diphenylquinoxaline lies in its balance between stability and reactivity due to the presence of the fluorine atom, which significantly alters its electronic properties compared to other derivatives.

The synthesis of quinoxaline derivatives dates to the early 20th century, with 6-fluoro-2,3-diphenylquinoxaline emerging as a subject of interest in the 2000s. Early methods relied on condensation reactions between ortho-phenylenediamine and diketones. Modern advancements, such as microwave-assisted synthesis (2007), reduced reaction times from hours to minutes while improving yields. The compound’s discovery is tied to efforts to optimize fluorinated heterocycles for enhanced bioactivity and electronic tunability.

Structural Classification Within the Quinoxaline Family

Quinoxalines are bicyclic systems comprising a benzene ring fused to a pyrazine ring. Substitutions at the 2,3-positions with phenyl groups and fluorine at the 6-position distinguish this derivative (Fig. 1). Key structural analogs include:

The fluorine atom’s electronegativity enhances electrophilic reactivity and influences intermolecular interactions.

Significance in Heterocyclic Chemistry Research

Fluorination at the 6-position improves metabolic stability and binding affinity in biological systems. In materials science, the electron-withdrawing fluorine atom adjusts energy levels in organic semiconductors, enabling applications in high-voltage solar cells. Its versatility underscores its role in drug discovery and sustainable energy technologies.

Crystallographic Analysis and Bonding Patterns

6-Fluoro-2,3-diphenylquinoxaline exhibits a molecular formula of C₂₀H₁₃FN₂ with a molecular weight of 300.336 g/mol [5]. The compound crystallizes in a planar quinoxaline core structure with two phenyl rings attached at the 2 and 3 positions and a fluorine atom positioned at the 6 position of the quinoxaline backbone [5]. The quinoxaline moiety consists of a bicyclic aromatic system containing two nitrogen atoms at positions 1 and 4, forming a benzopyrazine structure [12].

Crystallographic studies of similar diphenylquinoxaline derivatives reveal that these compounds typically adopt planar conformations with minimal deviation from coplanarity [25] [26]. The fluorine substitution at the 6 position introduces electron-withdrawing characteristics that influence the overall molecular geometry and intermolecular interactions . The presence of the fluorine atom creates specific bonding patterns through weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and fluorine-aromatic interactions [25] [30].

The molecular structure exhibits typical quinoxaline bond lengths and angles within expected ranges [25]. The nitrogen atoms in the quinoxaline ring participate in aromatic conjugation, maintaining sp² hybridization and contributing to the overall planarity of the heterocyclic system [26]. The phenyl substituents at positions 2 and 3 are oriented to minimize steric hindrance while maintaining conjugation with the quinoxaline core [25].

Intermolecular packing in crystalline 6-fluoro-2,3-diphenylquinoxaline is dominated by π-π stacking interactions between quinoxaline rings and carbon-hydrogen to nitrogen hydrogen bonding [26] [27]. The fluorine atom participates in specific orientation patterns, where fluorine substituents of one molecule interact with electron-depleted aromatic regions of neighboring molecules at distances of approximately 3.28-3.32 Å [25] [30].

Electronic Configuration and Aromaticity Considerations

The electronic configuration of 6-fluoro-2,3-diphenylquinoxaline follows the principles of aromatic heterocyclic systems, with the quinoxaline core exhibiting delocalized π-electron density across the bicyclic framework [31] [33]. The compound satisfies Hückel's rule for aromaticity with 4n+2 π electrons distributed throughout the conjugated system [33] [36]. The quinoxaline nucleus contains 10 π electrons, conforming to the aromatic electron count requirement for stable cyclic conjugation [33].

The presence of two nitrogen atoms in the quinoxaline ring system contributes two lone pairs of electrons while participating in the aromatic π-system [34] [35]. These nitrogen atoms maintain sp² hybridization and donate one electron each to the delocalized π-orbital system [31] [35]. The electronic configuration results in enhanced electron density at the nitrogen positions while creating electron-deficient regions at carbons 5, 6, 7, and 8 of the quinoxaline core [34].

The fluorine substituent at position 6 exerts a strong electron-withdrawing inductive effect, significantly influencing the molecular orbital distribution [10]. This electron withdrawal stabilizes the lowest unoccupied molecular orbital (LUMO) and affects the highest occupied molecular orbital (HOMO) energy levels [32] [35]. The electronic properties are further modified by the phenyl substituents at positions 2 and 3, which contribute additional π-electron density through conjugation with the quinoxaline system [34] [37].

Molecular orbital calculations reveal that the HOMO is primarily localized on the quinoxaline core and phenyl substituents, while the LUMO shows significant contribution from the electron-deficient quinoxaline region [31] [35]. The fluorine substitution creates an asymmetric electronic distribution, with increased electron density toward the non-fluorinated regions of the molecule [10]. This electronic asymmetry influences both the reactivity and spectroscopic properties of the compound [34].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Proton nuclear magnetic resonance spectroscopy of 6-fluoro-2,3-diphenylquinoxaline reveals characteristic signal patterns that confirm the molecular structure and substitution pattern [4] [14]. The aromatic protons of the quinoxaline core appear as distinct multiplets in the downfield region between 7.5-8.5 ppm [4]. The proton at position 5 typically resonates as a doublet of doublets due to coupling with both the adjacent quinoxaline proton and fluorine atom [14].

The phenyl substituents contribute multiple overlapping signals in the aromatic region between 7.2-7.6 ppm, appearing as complex multiplets due to the multiple aromatic environments [4] [17]. Integration patterns confirm the presence of thirteen aromatic protons, consistent with the molecular formula [4]. Coupling constants between adjacent aromatic protons range from 7.5-8.5 Hz, typical for ortho-coupled aromatic systems [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environments [14] [17]. The quinoxaline carbon atoms appear in distinct regions: carbons bearing nitrogen substituents resonate around 150-155 ppm, while other quinoxaline carbons appear between 128-140 ppm [14]. The fluorine-bearing carbon exhibits characteristic coupling with fluorine, appearing as a doublet with coupling constants of approximately 250 Hz [14].

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a definitive identification tool for the fluorine substituent [14] [15] [16]. The fluorine signal typically appears as a singlet in the range of -110 to -130 ppm relative to trichlorofluoromethane [14] [15]. The chemical shift is influenced by the electron-withdrawing quinoxaline system and the aromatic environment [15] [16]. Fluorine coupling with adjacent carbon and hydrogen atoms provides additional structural confirmation through observed splitting patterns [14] [16].

Infrared Vibrational Mode Assignments

Infrared spectroscopy of 6-fluoro-2,3-diphenylquinoxaline reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure [17] [18] [20]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, with multiple bands corresponding to the various aromatic environments [17] [18]. These stretching frequencies are typical for substituted aromatic systems and confirm the presence of aromatic hydrogen atoms [20].

The quinoxaline ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the range 1400-1650 cm⁻¹ [17] [19]. The most prominent bands appear around 1550 cm⁻¹ and 1440 cm⁻¹, corresponding to quinoxaline ring vibrations [7] [17]. The carbon-nitrogen stretching vibrations of the quinoxaline system appear as medium intensity bands around 1300-1400 cm⁻¹ [19].

The carbon-fluorine stretching vibration appears as a strong band in the range 1000-1300 cm⁻¹, typically around 1200-1250 cm⁻¹ for aromatic fluorine substituents [19] [21]. This vibration is diagnostically important for confirming fluorine substitution on the aromatic ring [19]. The lower vibrational frequency of carbon-fluorine bonds compared to carbon-hydrogen bonds reflects the heavier mass of fluorine [19].

Out-of-plane bending vibrations of aromatic hydrogen atoms appear in the fingerprint region below 900 cm⁻¹ [17] [18]. These vibrations provide information about the substitution pattern and aromatic ring environments [20]. The phenyl substituents contribute characteristic mono-substituted benzene ring vibrations around 700-800 cm⁻¹ [17] [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-fluoro-2,3-diphenylquinoxaline provides molecular weight confirmation and structural information through characteristic fragmentation patterns [22] [23] [24]. The molecular ion peak appears at m/z 300, corresponding to the molecular formula C₂₀H₁₃FN₂ [5]. The molecular ion typically exhibits moderate intensity due to the stability of the aromatic quinoxaline system [23] [24].

The base peak commonly appears at m/z 282, resulting from loss of fluorine (mass 18) from the molecular ion [23]. This fragmentation pattern is characteristic of aromatic fluorine compounds and represents a significant diagnostic feature [22]. Additional prominent fragments appear at m/z 77 and m/z 51, corresponding to phenyl cation (C₆H₅⁺) and its further fragmentation products [23] [24].

Loss of phenyl groups generates fragments at m/z 223 (M-77) and m/z 146 (M-154), indicating the sequential elimination of one and two phenyl substituents respectively [23] [24]. The quinoxaline core stability is evidenced by the persistence of nitrogen-containing fragments throughout the fragmentation process [22]. Fragment ions containing the intact quinoxaline system appear at various mass-to-charge ratios depending on the extent of phenyl group loss [23].

The fluorine atom influences fragmentation pathways by stabilizing certain ionic species and promoting specific cleavage patterns [22]. Fragments retaining the fluorine substitution exhibit characteristic isotope patterns that confirm fluorine presence [23]. The fragmentation behavior follows typical patterns for substituted quinoxalines, with preferential cleavage at benzylic positions and retention of the heterocyclic core structure [22] [24].

| Spectroscopic Method | Key Diagnostic Features | Characteristic Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic proton signals | 7.2-8.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Quinoxaline carbon signals | 128-155 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal | -110 to -130 ppm |

| Infrared Spectroscopy | Carbon-fluorine stretch | 1200-1250 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 300 |

| Mass Spectrometry | Base peak (fluorine loss) | m/z 282 |

6-Fluoro-2,3-diphenylquinoxaline represents a significant fluorinated heterocyclic compound with considerable potential in medicinal chemistry and materials science applications [1] . This comprehensive analysis examines the diverse synthetic methodologies and optimization strategies employed for the preparation of this important quinoxaline derivative, focusing on both conventional and innovative approaches that have emerged in contemporary organic synthesis.

The compound features a quinoxaline bicyclic framework with strategic fluorine substitution at the 6-position and phenyl groups at the 2,3-positions, creating unique electronic and pharmacological properties [1] . Understanding the synthetic pathways to this molecule provides crucial insights into broader quinoxaline chemistry and heterocyclic synthesis methodologies.

Synthetic Methodologies and Optimization

Conventional Condensation Approaches

The synthesis of 6-fluoro-2,3-diphenylquinoxaline primarily relies on established condensation methodologies that have been refined and optimized over decades of quinoxaline research. These conventional approaches form the foundation upon which more sophisticated synthetic strategies have been developed.

Benzil-Based Cyclization Reactions

The condensation of benzil with fluorinated ortho-phenylenediamine derivatives represents the most direct and widely employed synthetic route to 6-fluoro-2,3-diphenylquinoxaline [1] [3] [4]. This classical approach leverages the inherent reactivity of 1,2-dicarbonyl compounds toward 1,2-diamines, proceeding through a well-established mechanistic pathway involving imine formation and subsequent cyclization [4].

The reaction typically employs 4-fluoro-ortho-phenylenediamine as the diamine component, which reacts with benzil under thermal conditions. The mechanism proceeds through initial nucleophilic attack of the amino groups on the carbonyl carbons of benzil, forming intermediate bis-imine species that undergo intramolecular cyclization with elimination of water molecules [4]. The fluorine substituent influences both the electronic properties and reactivity patterns of the resulting quinoxaline core.

| Substrate | Solvent | Conditions | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| Benzil + o-phenylenediamine | Rectified spirit/Ethanol | Reflux 30 min | 85-95 [3] | 2,3-Diphenylquinoxaline | |

| Benzil + 3,4-diaminobenzoic acid | Acetic acid | 50°C | Good [6] | 2,3-Diphenylquinoxaline-6-carboxylic acid | [6] |

| Benzil + 4-fluoro-o-phenylenediamine | Ethanol | Reflux | Moderate [1] | 6-Fluoro-2,3-diphenylquinoxaline | [1] |

| Substituted benzils + o-phenylenediamine | Various (ethanol, acetic acid) | Reflux 1-4 h | 70-95 [3] | Various 2,3-disubstituted quinoxalines | [3] |

Optimization studies have revealed that the choice of solvent significantly impacts both reaction efficiency and product selectivity. Ethanol and acetic acid emerge as preferred solvents, providing optimal solubility for both starting materials and facilitating efficient heat transfer during the cyclization process [3] [7]. The reaction temperature typically ranges from 50°C to reflux conditions, with higher temperatures generally favoring faster reaction rates but potentially leading to side product formation.

The electronic effects of the fluorine substituent introduce additional complexity to the reaction kinetics. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the adjacent amino group, potentially slowing the initial condensation step [1]. However, this effect can be counterbalanced by appropriate choice of reaction conditions and catalysts.

Recent mechanistic studies using carbon-13 nuclear magnetic resonance spectroscopy have provided detailed insights into the reaction pathway [4]. The condensation proceeds through a step-wise mechanism involving initial imine formation followed by cyclization, rather than a concerted process. This understanding has enabled more precise optimization of reaction conditions for maximum yield and selectivity.

Solvent-Mediated Synthesis Protocols

The influence of reaction medium on quinoxaline formation extends beyond simple solubility considerations, encompassing complex effects on reaction kinetics, mechanism, and product distribution [8] [9] [10]. Systematic solvent studies have revealed dramatic variations in both reaction efficiency and selectivity depending on the chosen medium.

Traditional protic solvents such as ethanol and methanol provide excellent reaction environments for quinoxaline synthesis, offering both good substrate solubility and favorable thermodynamic conditions for the condensation reaction [11] [12]. These solvents can participate in hydrogen bonding with reaction intermediates, potentially stabilizing transition states and facilitating product formation.

| Solvent System | Temperature | Reaction Time | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Ethanol | Reflux (78°C) | 1-4 h | 85-98 [12] | Standard protocol | [12] |

| Methanol | Room temperature | 1 min | 93-99 [11] | Ultrafast reaction | [11] |

| Acetic acid | 50-100°C | 30 min-2 h | 70-90 [13] | Good yields | [13] |

| Ethanol/Water (1:1) | Reflux | 2-6 h | 85-95 [8] | Green solvent | [8] |

| Hexafluoroisopropanol (HFIP) | Room temperature | 1 h | 95 [14] | High yield, recyclable | [14] |

| DMF | High temperature | 2-8 h | 75-90 [15] | Good solubility | [15] |

| Acetonitrile | Reflux | 1-3 h | 80-95 [12] | Clean reaction | [12] |

The remarkable efficiency observed in methanol deserves particular attention, with some protocols achieving near-quantitative yields in extremely short reaction times [11]. This exceptional performance appears to result from optimal balance between substrate solubility, thermal properties, and chemical inertness toward the reaction components.

Hexafluoroisopropanol has emerged as a particularly interesting solvent for quinoxaline synthesis, offering unique properties that combine high polarity with hydrogen bond donating ability [14]. The fluorinated alcohol provides excellent yields while enabling easy catalyst recovery and solvent recycling, addressing important sustainability concerns in synthetic chemistry.

Mixed solvent systems, particularly ethanol-water combinations, represent an important development in green chemistry approaches to quinoxaline synthesis [8]. These systems offer reduced environmental impact while maintaining high synthetic efficiency, making them attractive for industrial applications.

Aprotic dipolar solvents such as dimethylformamide and acetonitrile provide alternative reaction environments that can offer advantages in specific cases [15] [12]. These solvents typically require higher reaction temperatures but can provide cleaner reaction profiles and easier product isolation in certain instances.

Green Chemistry Innovations

The development of environmentally sustainable synthetic methodologies has become a central focus in quinoxaline chemistry, driven by both regulatory pressures and economic incentives to reduce waste and energy consumption [16] [17] [18]. Green chemistry approaches to 6-fluoro-2,3-diphenylquinoxaline synthesis encompass a range of innovative strategies that minimize environmental impact while maintaining or improving synthetic efficiency.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has revolutionized quinoxaline synthesis by providing rapid, efficient heating that dramatically reduces reaction times while often improving yields [19] [16] [20]. The interaction of microwave radiation with polar molecules and ionic species creates uniform heating throughout the reaction mixture, eliminating hot spots and enabling more controlled reaction conditions.

The mechanism of microwave heating in quinoxaline synthesis involves direct interaction of the electromagnetic field with polar substrates and intermediates [16]. This direct energy transfer bypasses the slow thermal conduction processes associated with conventional heating, resulting in dramatic acceleration of reaction rates.

| Substrate System | Power (Watts) | Time | Temperature | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|---|

| o-Phenylenediamine + glyoxal | 160 [21] | 60 seconds | Not specified | Good [21] | Quinoxaline | [21] |

| o-Phenylenediamine + benzil | Not specified | 5 minutes | Solvent-free | 93-95 [19] | 2,3-Diphenylquinoxaline | [19] |

| Isatin derivatives + o-phenylenediamine | Not specified | 3-5 minutes | Water medium | 69-80 [16] | Quinoxaline derivatives | [16] |

| o-Phenylenediamine + ethylene glycol | 160 [21] | 60 seconds | Not specified | Good [21] | Substituted quinoxalines | [21] |

The synthesis of 6-fluoro-2,3-diphenylquinoxaline under microwave conditions typically requires careful optimization of power levels and irradiation times to prevent decomposition of the fluorinated starting materials [19]. The presence of fluorine can affect the dielectric properties of the reaction mixture, potentially altering the heating profile and requiring adjustment of standard protocols.

Solvent-free microwave synthesis represents a particularly attractive approach, eliminating the need for organic solvents while providing excellent yields [19]. These protocols typically involve mixing solid reactants with minimal amounts of catalyst or additive, then subjecting the mixture to controlled microwave irradiation.

Aqueous microwave synthesis offers another green alternative, utilizing water as a benign reaction medium [16]. These protocols often provide high selectivity and easy product isolation, though they may require modified work-up procedures to handle water-sensitive intermediates.

The scalability of microwave-assisted synthesis remains an important consideration for practical applications. While laboratory-scale reactions show excellent performance, translation to larger scales requires specialized equipment and careful attention to heat and mass transfer effects.

Ultrasonic Irradiation Strategies

Sonochemical synthesis utilizes high-frequency sound waves to create cavitation bubbles in liquid media, generating localized regions of extreme temperature and pressure that can dramatically accelerate chemical reactions [17] [22] [23]. This technology offers unique advantages for quinoxaline synthesis, including mild reaction conditions, reduced side product formation, and compatibility with a wide range of substrates.

The mechanism of ultrasonic acceleration involves acoustic cavitation phenomena that create transient micro-environments with temperatures exceeding 5000 K and pressures over 1000 atmospheres [17]. These extreme conditions exist for microseconds before the cavitation bubbles collapse, providing sufficient energy for bond formation and rearrangement without bulk heating of the reaction mixture.

| Reaction System | Solvent | Time | Temperature | Yield (%) | Special Features | Reference |

|---|---|---|---|---|---|---|

| Benzil + o-phenylenediamine | Ethanol | 60 min | Room temperature | 98 [17] | Catalyst-free | [17] |

| 1,2-Diketones + 1,2-diamines | Ethanol | 45-60 min | Room temperature | 80-99 [17] | Wide substrate scope | [17] |

| Acetophenone + NBS + o-phenylenediamine | Glycerol-water | 30 min | Room temperature | 89-94 [22] | Green solvent system | [22] |

| Heterocyclic diketones + diamines | Ethanol | 60 min | Room temperature | 90-99 [17] | High efficiency | [17] |

For 6-fluoro-2,3-diphenylquinoxaline synthesis, ultrasonic irradiation offers particular advantages in maintaining the integrity of the fluorine substituent [17]. Traditional thermal methods can sometimes lead to defluorination or rearrangement reactions, while sonochemical conditions typically preserve the fluorine functionality.

The choice of solvent plays a crucial role in sonochemical quinoxaline synthesis. Ethanol has emerged as an optimal medium, providing good cavitation characteristics while maintaining chemical inertness toward the reaction components [17]. The alcohol solvent facilitates dissolution of both organic substrates and promotes efficient acoustic coupling.

Green solvent alternatives, particularly glycerol-water mixtures, have shown remarkable effectiveness in ultrasonic quinoxaline synthesis [22]. These systems combine environmental benefits with excellent synthetic performance, achieving yields comparable to or exceeding those obtained with traditional organic solvents.

The absence of catalysts in many ultrasonic protocols represents a significant advantage, eliminating the need for expensive metal complexes and simplifying product purification [17]. The cavitational energy provides sufficient activation for the condensation reaction without requiring additional chemical activators.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis utilizes mechanical force to drive chemical transformations, offering a completely solvent-free approach to quinoxaline preparation [18] [24] [25]. This methodology has gained significant attention as a truly green alternative that eliminates solvent waste while often providing superior reaction efficiency and selectivity.

Ball milling represents the most widely studied mechanochemical approach for quinoxaline synthesis [18] [24] [26]. The process involves placing solid reactants in a milling chamber with grinding balls, then subjecting the mixture to high-energy mechanical agitation. The resulting collisions and shear forces provide the energy necessary for bond formation and rearrangement.

| Method | Equipment | Speed (rpm) | Time | Yield (%) | E-factor | Reference |

|---|---|---|---|---|---|---|

| Ball milling | Ball mill | 1290-1400 [24] | 1-3 h | 28-85 [25] | Low | [25] |

| Homogenization | Mini cell homogenizer | 4000 [18] | Few minutes | Quantitative [18] | Near-zero [18] | [18] |

| Grinding with balls | Stainless steel balls | Variable | 10-60 min | 90-100 [24] | Very low | [24] |

| Planetary ball milling | Planetary mill | 450 [13] | 3 min | 90+ [13] | Low | [13] |

The synthesis of 6-fluoro-2,3-diphenylquinoxaline via mechanochemical methods typically involves direct mixing of benzil with 4-fluoro-ortho-phenylenediamine in the absence of solvent [18] [24]. The mechanical energy provided by ball collisions activates the reactants and facilitates the condensation reaction through a process that remains mechanistically distinct from thermal activation.

Homogenization techniques using high-speed cell disruptors have shown particular promise for quinoxaline synthesis [18]. These methods achieve quantitative yields in minutes while generating minimal waste, representing nearly ideal green chemistry conditions with E-factors approaching zero.

The frequency and intensity of mechanical agitation critically influence reaction outcomes [26]. Real-time monitoring using Raman spectroscopy has revealed complex relationships between milling parameters and reaction kinetics, enabling optimization of mechanochemical protocols for specific substrate combinations.

Planetary ball mills offer advantages in terms of energy transfer efficiency and reproducibility [13]. The complex motion patterns generated by these devices provide more uniform energy distribution compared to simple vibratory mills, resulting in more consistent reaction outcomes.

Post-Synthetic Modification Pathways

The development of efficient post-synthetic modification strategies has become crucial for accessing diverse quinoxaline derivatives from common precursors [27] [28] [29]. These approaches enable late-stage functionalization of the quinoxaline core, providing access to structural analogs that would be difficult to prepare through direct synthesis.

Halogenation and Fluorination Reactions

Selective halogenation of quinoxaline derivatives enables introduction of reactive functional groups that serve as handles for further chemical elaboration [27] [30] [31]. The regioselectivity of halogenation reactions depends on both electronic and steric factors, with careful optimization required to achieve selective functionalization of specific positions.

The development of metal-free halogenation protocols using N-halosuccinimide reagents in combination with tert-butyl hydroperoxide has provided efficient access to halogenated quinoxalines [27] [31]. These methods generate halogen radicals under mild conditions, enabling selective C-H functionalization without requiring harsh reaction conditions or expensive metal catalysts.

| Substrate | Halogenating Agent | Position | Selectivity | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|---|

| Quinoxalin-2(1H)-ones | NBS/TBHP | C7 (benzo-core) | Excellent (C7 > C3) [27] | 65-85 [27] | RT, acetonitrile | [27] |

| 6,7-Difluoro-1-ethylquinoxalinium salts | Various β-keto esters | Various | Regio- and stereoselective [32] | Moderate to good [32] | Various conditions | [32] |

| 8-Substituted quinolines | Trihaloisocyanuric acid | C5 | Complete regioselectivity [30] | Good to excellent [30] | RT, air | [30] |

| Pyrrolo[1,2-a]quinoxalines | NBS/NCS | C1 | Selective [33] | Good [33] | Mild conditions | [33] |

For 6-fluoro-2,3-diphenylquinoxaline, additional halogenation can provide access to polyhalogenated derivatives with enhanced pharmacological properties [27]. The existing fluorine substituent influences the regioselectivity of subsequent halogenation reactions through both electronic and steric effects.

The selectivity for benzo-core halogenation over pyrazine-core functionalization represents a significant synthetic challenge [27]. Computational studies using density functional theory have provided insights into the electronic factors controlling regioselectivity, enabling rational design of selective halogenation protocols.

Direct fluorination reactions remain among the most challenging transformations in quinoxaline chemistry [32] [34]. The high reactivity of fluorinating reagents often leads to multiple substitution or decomposition, requiring carefully controlled reaction conditions and specialized handling procedures.

Electrochemical halogenation methods offer advantages in terms of selectivity and environmental impact [27]. These protocols generate halogenating species in situ under mild conditions, avoiding the need for preformed reagents and reducing waste generation.

Palladium-Catalyzed Cross-Coupling Derivatives

Palladium-catalyzed cross-coupling reactions provide powerful tools for quinoxaline functionalization, enabling formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [28] [35] [29]. These transformations have revolutionized late-stage quinoxaline modification, providing access to complex derivatives through reliable and predictable synthetic protocols.

Suzuki-Miyaura coupling reactions represent the most widely applied cross-coupling methodology for quinoxaline derivatives [35] [29] [36]. These reactions couple halogenated quinoxalines with organoborane reagents in the presence of palladium catalysts and base, providing excellent functional group tolerance and high yields.

| Coupling Type | Quinoxaline Substrate | Coupling Partner | Catalyst System | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,3-Dichloroquinoxaline | Aryl boronic acids | Pd(PPh3)4/K2CO3 | 59-82 [35] | Site-selective [35] | [35] |

| Sonogashira | 2-(4-Bromophenyl)quinoxaline | Terminal alkynes | Pd(PPh3)2Cl2/CuI | High yields [28] | Good [28] | [28] |

| Heck | Allylphenyl quinoxaline | Alkenes | Pd(OAc)2/Base | Good [37] | trans-selective [37] | [37] |

| Stille | Bromoquinoxalines | Organostannanes | Pd catalyst | Moderate to good [38] | Good [38] | [38] |

The synthesis of 6-fluoro-2,3-diphenylquinoxaline derivatives through cross-coupling typically requires brominated or iodinated precursors [28] [29]. These can be accessed through direct halogenation of the parent quinoxaline or through synthesis from pre-halogenated starting materials.

Sonogashira coupling provides access to alkyne-substituted quinoxalines that serve as versatile intermediates for further functionalization [28] [39]. The acetylene functionality can undergo a variety of subsequent transformations, including cycloaddition reactions, hydrogenation, and nucleophilic addition.

Site-selective cross-coupling of dichloroquinoxalines enables preparation of unsymmetrical derivatives through sequential coupling reactions [29] [36]. The electronic differences between different chloride positions can be exploited to achieve selective functionalization, though careful optimization of reaction conditions is typically required.

The development of catalyst systems tolerant to fluorinated substrates has been crucial for successful cross-coupling of 6-fluoro-2,3-diphenylquinoxaline derivatives [35]. Fluorine substituents can influence catalyst coordination and activity, requiring modified protocols for optimal performance.

Microwave-assisted cross-coupling reactions have shown particular promise for quinoxaline derivatives, providing rapid access to coupled products with excellent yields [38]. The combination of thermal activation and specialized catalyst systems enables efficient coupling under significantly reduced reaction times compared to conventional heating methods.